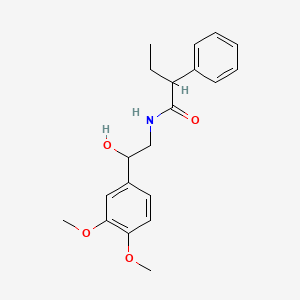

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide, also known as DMPEA-2-Phenylbutanamide, is a synthetic compound that belongs to the family of amphetamines. It has been extensively studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Novel Azetidinones and Carbapenems Synthesis

Research into novel azetidinones for carbapenems has indicated that derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide can undergo reactions to yield azetidin-2-one derivatives, which are useful in the development of carbapenem antibiotics (Selezneva et al., 2018).

Endothelin Antagonists

The compound has been studied in the context of biphenylsulfonamide endothelin antagonists. Substitutions at specific positions on the benzene ring of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to the identification of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, indicating potential for therapeutic application in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).

Cytotoxic Phenylbutenoid Dimer Discovery

A study on Zingiber cassumunar rhizomes discovered a new phenylbutenoid dimer, showcasing the compound's potential in natural product research and its cytotoxic properties against human cancer cell lines, suggesting its application in cancer research (Han et al., 2004).

Redox-responsive Functional Materials

Research into redox-responsive conformational alteration of aromatic amides bearing an N-quinonyl system has explored derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide. These studies suggest applications in developing materials that respond to external redox stimuli, potentially useful in creating smart materials for various technological applications (Okamoto et al., 2012).

Anticonvulsant and Pain-attenuating Properties

Primary amino acid derivatives of the compound have shown potent anticonvulsant activities and pain-attenuating properties in animal models. These findings indicate the compound's potential in the development of new anticonvulsant drugs (King et al., 2011).

Psychoactive Compound Analysis

The determination and identification of psychoactive compounds related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide, such as NBOMe derivatives, have been essential in forensic toxicology, highlighting the compound's relevance in legal and safety contexts (Poklis et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors, such as alpha7 nicotinic acetylcholine receptors .

Mode of Action

Biochemical Pathways

Related compounds have been shown to have diverse biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Similar compounds have been shown to have a density of 12±01 g/cm^3, a boiling point of 5822±500 °C at 760 mmHg, and a vapor pressure of 00±17 mmHg at 25°C .

Result of Action

Similar compounds have been shown to have anti-inflammatory activity and neuroprotective effects .

Action Environment

Similar compounds have been shown to have different rates of reaction in different acidic environments .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-4-16(14-8-6-5-7-9-14)20(23)21-13-17(22)15-10-11-18(24-2)19(12-15)25-3/h5-12,16-17,22H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREAYPQWFMKGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)